Sodium cinnamate

Vue d'ensemble

Description

Sodium cinnamate is the sodium salt of cinnamic acid, an organic compound with the formula C₉H₇NaO₂. It is a white crystalline powder that is soluble in water and has a faint, pleasant odor. This compound is widely used in various industries due to its antimicrobial, antifungal, and antioxidant properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium cinnamate can be synthesized through the neutralization of cinnamic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction is as follows:

C₉H₈O₂ (cinnamic acid) + NaOH → C₉H₇NaO₂ (sodium cinnamate) + H₂O

Industrial Production Methods: Industrial production of this compound often involves the Perkin reaction, where cinnamic acid is first synthesized from benzaldehyde and acetic anhydride in the presence of sodium acetate. The resulting cinnamic acid is then neutralized with sodium hydroxide to produce this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium cinnamate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce benzaldehyde and benzoic acid.

Reduction: It can be reduced to produce hydrocinnamic acid.

Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Various nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Hydrocinnamic acid.

Substitution: Cinnamamide, cinnamyl alcohol.

Applications De Recherche Scientifique

Food Science

Application Summary: Sodium cinnamate is utilized as a food preservative due to its antimicrobial properties and ability to enhance the shelf life of food products.

Methods of Application:

- It can be incorporated into various food formulations to prevent spoilage.

- Studies have shown that this compound effectively inhibits the growth of bacteria such as Listeria monocytogenes.

Results or Outcomes:

- The inclusion of this compound in food products helps maintain quality and safety, extending their usability without compromising flavor or texture.

Pharmaceutical Chemistry

Application Summary: this compound serves as an important intermediate in the synthesis of pharmaceutical compounds.

Methods of Application:

- It is commonly prepared through the reaction of cinnamic acid with sodium carbonate.

- Used in the development of various medicinal compounds due to its structural properties.

Results or Outcomes:

- This compound contributes to the diversity and complexity of pharmaceutical chemistry, facilitating the synthesis of drugs with enhanced therapeutic effects.

Cosmetics Industry

Application Summary: In cosmetics, this compound is valued for its multifunctional properties, including antimicrobial and antioxidant effects.

Methods of Application:

- Incorporated into skincare products for its potential skin-conditioning benefits.

- Explored for use in formulations aiming at skin lightening and anti-aging effects.

Results or Outcomes:

- Research indicates that this compound can enhance the efficacy of cosmetic products by improving skin health and appearance .

Biochemistry

Application Summary: this compound plays a crucial role in biosynthetic pathways, particularly in the production of natural products.

Methods of Application:

- It acts as an intermediate in the biosynthesis of lignins, flavonoids, and other phenolic compounds.

- The enzyme phenylalanine ammonia-lyase (PAL) catalyzes its formation from phenylalanine.

Results or Outcomes:

- This biosynthetic role is essential for producing a wide range of natural compounds that contribute to plant structure and defense mechanisms.

Microbiology

Application Summary: this compound exhibits significant antimicrobial activity against various pathogens.

Methods of Application:

- Evaluated for its minimum inhibitory concentration (MIC) against pathogenic fungi and bacteria through microdilution testing.

Results or Outcomes:

- Certain derivatives of this compound demonstrated effective antifungal profiles, making them potential candidates for developing new antimicrobial agents.

Data Tables

| Field | Application | Methods Used | Key Findings |

|---|---|---|---|

| Food Science | Food preservative | Incorporation in food formulations | Inhibits Listeria monocytogenes |

| Pharmaceutical Chemistry | Drug synthesis | Reaction with sodium carbonate | Important intermediate for drug development |

| Cosmetics | Skin conditioning | Added to skincare products | Potential benefits for anti-aging |

| Biochemistry | Natural product biosynthesis | Catalyzed by PAL from phenylalanine | Crucial for lignin and flavonoid production |

| Microbiology | Antimicrobial agent | MIC testing against fungi/bacteria | Effective against specific pathogens |

Case Studies

-

Antimicrobial Efficacy Study:

A study evaluated the antimicrobial properties of this compound against Listeria monocytogenes. Results showed a significant reduction in bacterial growth at concentrations as low as 100 mg/L, demonstrating its potential as a food preservative. -

Cosmetic Formulation Research:

Research on the incorporation of this compound into skin creams indicated improvements in skin hydration and reduction in signs of aging over a 12-week period among participants using the formulation regularly . -

Biosynthetic Pathway Analysis:

A detailed analysis revealed that this compound is integral to the biosynthesis of flavonoids, which are critical for plant defense mechanisms. This highlights its importance not only in agriculture but also in developing nutraceuticals.

Mécanisme D'action

The mechanism of action of sodium cinnamate involves its interaction with cellular membranes and enzymes. It disrupts the plasma membrane of microorganisms, leading to increased permeability and cell death. This compound also inhibits the activity of certain enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antimicrobial effects .

Comparaison Avec Des Composés Similaires

- Cinnamic acid

- Cinnamaldehyde

- Cinnamyl alcohol

- Cinnamamide

Comparison:

- Cinnamic acid: Sodium cinnamate is more soluble in water compared to cinnamic acid, making it more suitable for aqueous applications.

- Cinnamaldehyde: While cinnamaldehyde has a stronger antimicrobial activity, this compound is less volatile and more stable.

- Cinnamyl alcohol: this compound is less toxic and has a broader range of applications compared to cinnamyl alcohol.

- Cinnamamide: this compound is easier to synthesize and has better solubility properties compared to cinnamamide .

This compound stands out due to its excellent solubility, stability, and broad range of applications, making it a valuable compound in various fields.

Activité Biologique

Sodium cinnamate, a sodium salt of cinnamic acid, has garnered significant attention in the fields of biochemistry and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, anticancer, and anti-inflammatory effects.

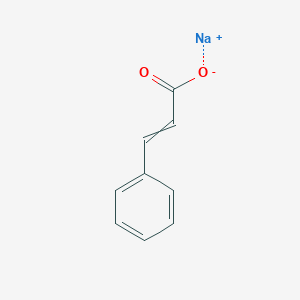

Chemical Structure and Properties

This compound is characterized by the presence of a sodium ion associated with the cinnamate anion (C9H7O2^-). Its structure includes a phenyl ring with an alkene double bond and a carboxylic acid functional group, which are crucial for its biological activities. The compound is soluble in water, making it suitable for various applications in pharmaceuticals and food preservation.

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Research indicates that it effectively inhibits the growth of bacteria such as Listeria monocytogenes and Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis. A study reported the minimum inhibitory concentration (MIC) values for this compound against selected bacteria, highlighting its potential as a natural preservative in food products .

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Listeria monocytogenes | 500 μg/mL |

| Staphylococcus aureus | 200 μg/mL |

2. Antioxidant Activity

This compound has demonstrated antioxidant properties, contributing to its role in food preservation and health supplements. Its ability to scavenge free radicals helps mitigate oxidative stress, which is linked to various chronic diseases. The antioxidant activity is attributed to the presence of hydroxyl groups in its structure, which can donate electrons to neutralize free radicals .

3. Anticancer Effects

Recent studies have explored the anticancer potential of this compound and its derivatives. Research shows that certain derivatives exhibit cytotoxic effects against cancer cell lines, including human colon adenocarcinoma (Caco-2) and breast cancer cells. For instance, compounds derived from this compound have been synthesized and tested for their ability to inhibit tumor cell proliferation and induce apoptosis .

| Cancer Cell Line | IC50 Value |

|---|---|

| Caco-2 | 25 μM |

| MCF-7 (breast cancer) | 15 μM |

4. Anti-inflammatory Properties

This compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as colitis, where inflammation plays a critical role. Studies indicate that this compound can modulate signaling pathways involved in inflammation, potentially offering therapeutic benefits for inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Food Preservation : A study demonstrated that incorporating this compound into food products significantly reduced microbial load without affecting sensory qualities.

- Cancer Therapy : Clinical trials are underway to evaluate the effectiveness of this compound derivatives as adjuncts in chemotherapy regimens for specific cancers.

Propriétés

IUPAC Name |

sodium;(E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2.Na/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1/b7-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIHILNWDOYYCH-UHDJGPCESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

621-82-9 (Parent) | |

| Record name | Sodium cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5060223 | |

| Record name | 2-Propenoic acid, 3-phenyl-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538-42-1 | |

| Record name | Sodium cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-phenyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-phenyl-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DKD3Z3E4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does sodium cinnamate exhibit insecticidal activity?

A1: Yes, research suggests that this compound demonstrates insecticidal properties, particularly against Argentine worker ants (Linepithema humile). Studies indicate that exposure to this compound powder resulted in significantly higher mortality rates compared to controls and other tested compounds like boric acid. []

Q2: How does this compound affect flavonoid production in plant cell cultures?

A2: this compound has been shown to stimulate flavonoid biosynthesis in Scutellaria baicalensis Georgii cultures. The addition of this compound at a concentration of 5 mg/L significantly increased the production of baicalin and baicalein, indicating its potential as a precursor or elicitor in plant cell culture systems. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C9H7NaO2 and a molecular weight of 170.14 g/mol.

Q4: Can this compound be incorporated into UV-responsive materials?

A4: Yes, studies have explored the use of this compound in the development of UV-responsive materials. Research suggests that this compound can be intercalated into layered double hydroxide (LDH) materials. Upon UV irradiation, while the interlayer cinnamate forms dimers, the composite material retains its UV absorbability, particularly in the UV-B region. This property makes these composites potentially valuable for applications like UV-protective coatings. []

Q5: How does the substituent position of methoxy groups in cinnamates affect their interaction with surfactants?

A5: Research indicates that the position of methoxy substituents on cinnamates influences their interaction with surfactants like trimethylene-1,3-bis(dodecyldimethylammonium bromide) (12-3-12·2Br-). This difference in interaction consequently impacts the phase behavior and UV light-responsive properties of the resulting mixed systems. For example, the specific methoxy position can influence the critical micelle concentration (CMC) and the formation of wormlike micelles. []

Q6: Can this compound be used in the synthesis of benzyl cinnamate under microwave irradiation?

A6: Yes, several studies confirm the successful synthesis of benzyl cinnamate using this compound as a starting material under microwave irradiation. These reactions often employ phase transfer catalysts such as tetrabutylammonium bromide (TBAB) [, ], tetrabutylammonium chloride (TBAC) [, ], hexadecy trimethylammonium bromide (HTAB) [, ], hexadecy trimethylammonium chloride (HTAC) [, , ], or benzyltriethylammonium chloride (TEBA) [].

Q7: How do factors like the amount of catalyst, microwave power, and irradiation time influence the yield of benzyl cinnamate?

A7: Studies demonstrate that optimizing the reaction conditions is crucial for maximizing the yield of benzyl cinnamate. Factors such as the type and amount of catalyst [, , , , , ], microwave power [, , , , , ], and irradiation time [, , , , , ] have all been shown to significantly influence reaction yield.

Q8: Can spray drying be used to prepare alkali metal cinnamate powders with enhanced properties?

A9: Yes, research indicates that spray drying is a viable method for preparing alkali metal cinnamate powders, including this compound. The resulting powders exhibit desirable characteristics such as high flowability, low dust formation, low viscosity, improved dissolution rates, and favorable organoleptic properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.